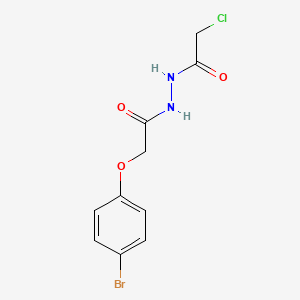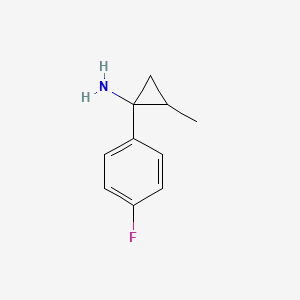
Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- is an organic compound that belongs to the class of cyclopropanamines It is characterized by a cyclopropane ring attached to an amine group, with a 4-fluorophenyl and a methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- typically involves the cyclopropanation of appropriate precursors. One common method is the reaction of 4-fluorophenylacetonitrile with diazomethane to form the cyclopropane ring, followed by reduction to the amine. Another approach involves the use of Grignard reagents to introduce the cyclopropane moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation process. The final product is typically purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-(3-Chlorophenyl)cyclopropanamine
- 1-(2-Chlorophenyl)cyclopropanamine
- 1-(2-Chlorobenzyl)cyclopropanamine
Comparison: Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it different from its chlorinated analogs, which may have different reactivity and biological activity profiles. The methyl group also adds to its uniqueness by influencing its chemical behavior and interactions.
Propriétés
Formule moléculaire |
C10H12FN |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H12FN/c1-7-6-10(7,12)8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3 |
Clé InChI |
FWDIYHKFXYHPJH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1(C2=CC=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
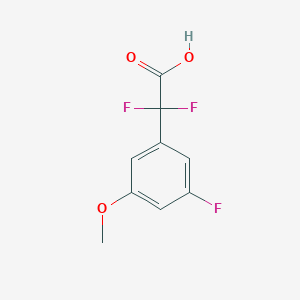

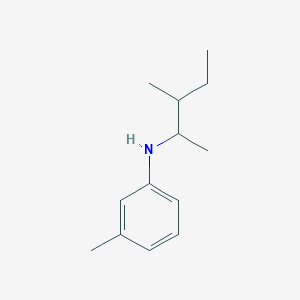
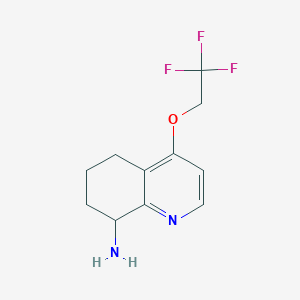


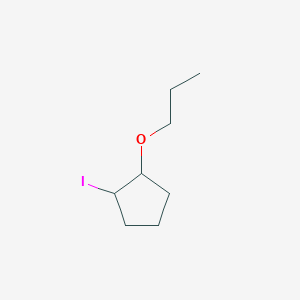

![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
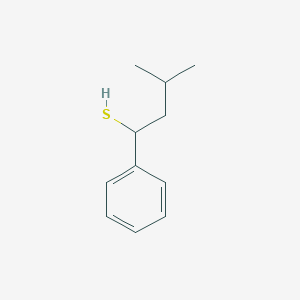
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
